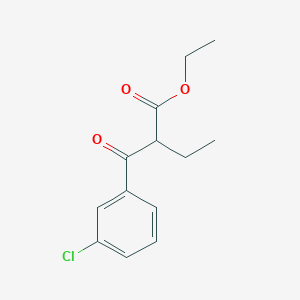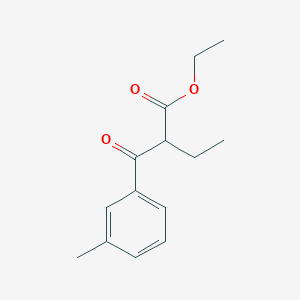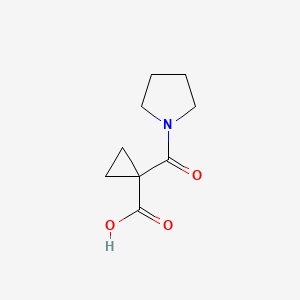
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a cyclic amino acid derivative. It has a molecular weight of 183.21 g/mol . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is C9H13NO3 . The InChI code is 1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) .Physical And Chemical Properties Analysis
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 183.21 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Studies
1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids, also known as alpha-cyclopropyl-beta-homoprolines, have been synthesized through 1,3-dipolar cycloadditions and subsequent rearrangements, showcasing their potential in the formation of cyclic beta-amino acids with high stereocontrol. This process emphasizes the structural diversity achievable with cyclopropane derivatives, contributing to the field of organic synthesis and molecular design (Cordero et al., 2009).
Multicomponent Reactions for Heterocycle Synthesis
The compound plays a role in multicomponent reactions involving carbonyl compounds and cyanoacetic acid derivatives, leading to the synthesis of various carbo- and heterocycles. This underscores its utility in constructing complex molecular architectures, which is crucial for developing new materials and pharmaceuticals (Shestopalov et al., 2008).
N-Cyclopropylation of Cyclic Amides and Azoles
A novel method for the direct transfer of cyclopropyl groups onto nitrogen atoms of heterocycles and amides has been developed, highlighting the compound's role in introducing cyclopropane moieties into nitrogen-containing frameworks. This advancement is significant for medicinal chemistry, where cyclopropanes are valued for their unique properties and stability (Gagnon et al., 2007).
Enantioselective Synthesis of Chiral γ-Lactams
Chiral γ-lactams, which are structurally related to 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid, have been synthesized via enantioselective palladium(0)-catalyzed cyclopropane functionalizations. This method provides a complementary approach to traditional cyclopropanation, expanding the toolkit for synthesizing drug-like molecules with cyclopropane and pyrrolidine motifs (Pedroni & Cramer, 2015).
Development of Synthetic Methodologies
A rapid and high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been established, demonstrating the versatility and synthetic accessibility of cyclopropane-1-carboxamide derivatives. This contributes to the broader field of organic synthesis, providing efficient routes to complex molecules (Zhou et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICIQDNYQQBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



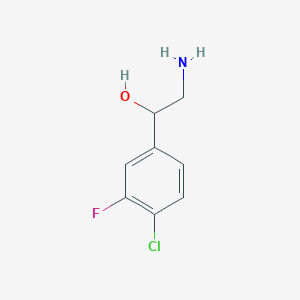
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
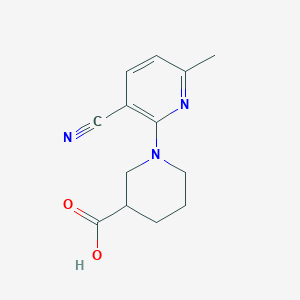

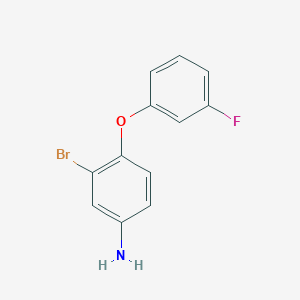

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)
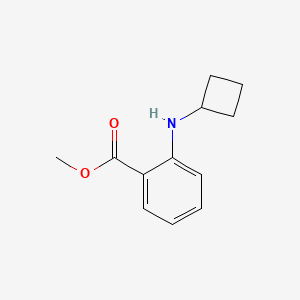
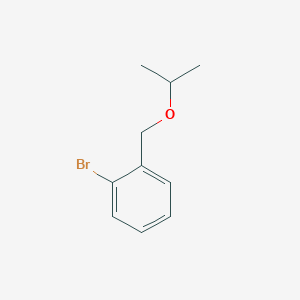
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)


